molecular formula C22H18ClNO3 B2828045 ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate CAS No. 477862-33-2

ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate

Cat. No.: B2828045
CAS No.: 477862-33-2
M. Wt: 379.84
InChI Key: ZMRHXCUXGNWXIW-BUVRLJJBSA-N
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Description

Ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate (molecular formula: C₂₂H₁₇ClNO₃, molecular weight: 390.83 g/mol) is a Schiff base derivative featuring:

  • An ethyl benzoate moiety at the 4-position of the benzene ring.
  • A benzylideneimine group [(E)-methylideneamino] linking the benzoate to a 2-(4-chlorophenoxy)phenyl substituent.

Properties

IUPAC Name

ethyl 4-[[2-(4-chlorophenoxy)phenyl]methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO3/c1-2-26-22(25)16-7-11-19(12-8-16)24-15-17-5-3-4-6-21(17)27-20-13-9-18(23)10-14-20/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRHXCUXGNWXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate typically involves a multi-step process:

    Formation of the Intermediate: The initial step often involves the reaction of 4-chlorophenol with 2-bromobenzaldehyde under basic conditions to form 2-(4-chlorophenoxy)benzaldehyde.

    Condensation Reaction: The intermediate 2-(4-chlorophenoxy)benzaldehyde is then subjected to a condensation reaction with 4-aminobenzoic acid ethyl ester in the presence of a suitable catalyst, such as piperidine, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

    Optimized Reaction Conditions: Employing optimized temperature and pressure conditions to maximize yield and purity.

    Purification Techniques: Implementing advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Recent studies indicate that derivatives of compounds similar to ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate exhibit notable antibacterial properties. For instance, fluorinated imines and hydrazones have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to established antibiotics like ampicillin .

Anticancer Properties
Research has highlighted the potential of related compounds in cancer treatment. For example, the compound rafoxanide, which shares structural similarities, has shown effectiveness in treating multiple myeloma and other aggressive lymphomas by promoting apoptosis and inhibiting specific cellular pathways . The exploration of this compound analogs could yield promising results in cancer therapeutics.

Material Science Applications

Catalytic Activity
In materials science, compounds with similar structures have been investigated for their catalytic properties. Coordination polymers derived from such compounds have been shown to act as effective heterogeneous catalysts in various chemical reactions, including the Knoevenagel condensation reaction. These materials can enhance reaction rates under mild conditions, making them valuable in synthetic chemistry .

Data Tables

Application Area Compound Type Key Findings
Antibacterial ActivityFluorinated IminesComparable activity to ampicillin against various bacterial strains .
Anticancer PropertiesRafoxanide and Analogous CompoundsEffective against multiple myeloma and promotes apoptosis in cancer cells .
Catalytic ActivityCoordination PolymersEffective catalysts for Knoevenagel condensation under mild conditions .

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on a series of fluorinated derivatives showed that modifications at the meta positions of the phenyl moiety significantly influenced antibacterial activity. The most potent compound exhibited strong inhibition against both Gram-positive and Gram-negative bacteria, suggesting that similar modifications on this compound could enhance its antibacterial properties.

Case Study 2: Cancer Treatment Potential
Research into rafoxanide's mechanism revealed its ability to trigger apoptosis in gastric cancer cells via the suppression of the PI3K/Akt/mTOR pathway. This insight suggests that this compound could be further explored for similar anticancer applications, potentially leading to novel therapeutic strategies.

Mechanism of Action

The mechanism of action of ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Research Implications and Data Gaps

  • Synthetic Routes : The target compound’s synthesis may parallel methods in (condensation of aldehydes and amines) or (amination of ketones).
  • Property Predictions : Based on substituent trends, the target compound is expected to exhibit moderate lipophilicity and a melting point near 220–230°C.
  • Data Limitations : Melting points, yields, and biological data for the target compound are absent in the provided evidence, highlighting the need for experimental characterization.

Biological Activity

Ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C19H18ClN1O2
  • IUPAC Name: this compound

The presence of the chlorophenoxy group and the ethyl carboxylate moiety suggests potential interactions with biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing chlorophenoxy groups have shown effectiveness against various bacterial strains. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundTBDTBD

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in cellular models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Study: Inhibition of TNF-alpha Production
In a study involving macrophages stimulated with lipopolysaccharides (LPS), this compound demonstrated a significant reduction in TNF-alpha levels, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
  • Receptor Modulation: It could interact with receptors that mediate inflammatory responses, altering their activity.
  • Cell Membrane Interaction: The chlorophenoxy moiety may facilitate interactions with lipid membranes, affecting cell permeability and function.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, revealing insights into its stability and reactivity. For instance, spectroscopic methods have been employed to confirm the structural integrity and purity of synthesized samples.

Table 2: Summary of Research Findings

Study FocusKey Findings
Synthesis MethodSuccessful synthesis via condensation reactions
Spectroscopic AnalysisConfirmed structural integrity using NMR and IR
Biological TestingShowed promising antimicrobial and anti-inflammatory activities

Q & A

Q. What are the optimal synthetic routes for producing ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate with high purity?

Methodological Answer: The synthesis typically involves a multi-step approach starting with the formation of the imine bond via Schiff base condensation. Key steps include:

  • Reacting 2-(4-chlorophenoxy)benzaldehyde with 4-aminobenzoic acid ethyl ester under reflux in anhydrous ethanol or methanol.
  • Monitoring reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization .
  • Purification via column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the product.
  • Yield optimization requires strict control of reaction temperature (60–80°C) and anhydrous conditions to prevent hydrolysis of the imine bond .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural validation:

  • 1H/13C NMR spectroscopy : Assign aromatic proton environments (e.g., imine proton at δ 8.3–8.5 ppm) and confirm the (E)-configuration of the methylideneamino group .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) to confirm the molecular formula.
  • Infrared (IR) spectroscopy : Identify characteristic stretches (e.g., C=N at ~1600 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable): Resolve spatial conformation and intermolecular interactions .

Q. How can researchers assess the compound’s preliminary biological activity?

Methodological Answer:

  • In vitro assays : Use standardized cell lines (e.g., MCF-7 for anticancer activity) to evaluate cytotoxicity via MTT assays. Include positive controls (e.g., doxorubicin) and solvent controls to rule out artifacts .
  • Enzyme inhibition studies : Screen against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorometric or colorimetric kits.
  • Dose-response curves : Generate IC50 values across a logarithmic concentration range (e.g., 1 nM–100 µM) to establish potency .

Advanced Research Questions

Q. How can conflicting bioactivity data across assays be systematically resolved?

Methodological Answer:

  • Replicate under standardized conditions : Control variables like cell passage number, serum batch, and incubation time .
  • Orthogonal assays : Validate results using alternative methods (e.g., apoptosis markers like Annexin V alongside MTT data).
  • Stability testing : Assess compound degradation in assay media via HPLC to rule out false negatives .
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate) to identify trends in chlorophenoxy group contributions .

Q. What computational strategies predict the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

  • Quantitative Structure-Activity Relationship (QSAR) models : Estimate biodegradability using descriptors like logP and topological polar surface area .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict hydrolysis or photodegradation sites (e.g., imine bond susceptibility) .
  • Molecular docking : Simulate interactions with microbial enzymes (e.g., cytochrome P450) to identify potential metabolic pathways .

Q. How can researchers integrate this compound into a theoretical framework for mechanistic studies?

Methodological Answer:

  • Link to existing theories : For example, apply frontier molecular orbital (FMO) theory to explain reactivity patterns in electrophilic substitution reactions .
  • Hypothesis-driven design : Test whether the chlorophenoxy group enhances π-π stacking in protein binding pockets, as observed in analogs like ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5-methylthiophene-3-carboxylate .
  • Kinetic studies : Use stopped-flow spectroscopy to probe reaction intermediates and validate proposed mechanisms .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Systematic structural modifications : Synthesize derivatives with variations in the chlorophenoxy or ester groups and compare bioactivity .
  • Randomized block design : Assign analogs to assay plates with randomization to minimize batch effects .
  • Multivariate analysis : Use principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett constants) with biological endpoints .

Q. How can researchers address discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Cross-validate with multiple techniques : Confirm NMR assignments using 2D experiments (e.g., HSQC, HMBC) .
  • Dynamic light scattering (DLS) : Check for aggregation in solution, which may obscure NMR or UV-Vis signals .
  • Crystallographic validation : Compare experimental NMR shifts with those predicted from X-ray structures .

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